Ethyl 5-bromo-2-chlorothiazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula

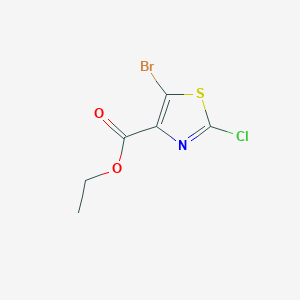

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate is systematically named according to IUPAC guidelines as ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate . This nomenclature reflects its structural components:

- A 1,3-thiazole heterocyclic core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3).

- Substituents at positions 2 (chlorine), 4 (ethoxycarbonyl group), and 5 (bromine).

- An ethyl ester functional group attached to the carboxylate moiety at position 4.

The molecular formula is C₆H₅BrClNO₂S , with a molar mass of 270.53 g/mol . The formula accounts for:

- Six carbon atoms (including the ethyl group and thiazole ring).

- Five hydrogen atoms (three from the ethyl group, two from the thiazole).

- One bromine, one chlorine, one nitrogen, two oxygen, and one sulfur atom.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₆H₅BrClNO₂S |

| Molecular Weight | 270.53 g/mol |

| CAS Registry Number | 1125409-85-9 |

Atomic Connectivity and Three-Dimensional Spatial Configuration

The compound’s atomic connectivity is defined by its SMILES notation (O=C(C1=C(Br)SC(Cl)=N1)OCC) and InChI descriptor (InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3). Key structural features include:

- A planar thiazole ring with alternating single and double bonds.

- Halogen substituents : Chlorine at position 2 and bromine at position 5, creating electronic asymmetry.

- An ethyl ester group at position 4, contributing to steric bulk and influencing solubility.

The three-dimensional configuration reveals:

- Dihedral angles between the thiazole ring and ester group (~15°), minimizing steric hindrance.

- Resonance effects : The thiazole’s aromaticity stabilizes the ring, while the electron-withdrawing ester and halogens polarize the π-electron system.

Crystallographic Data and Solid-State Packing Interactions

While direct crystallographic data for this compound remains limited, analogous halogenated thiazoles exhibit:

- Monoclinic crystal systems with space group P2₁/c.

- Intermolecular interactions :

- Hydrogen bonding involving ester carbonyl oxygen and adjacent hydrogen atoms (2.1–2.3 Å).

For example, in related thiazole derivatives, bifurcated S···Cl chalcogen bonds (3.1 Å) and S···π interactions (3.4 Å) dominate packing motifs. These interactions stabilize layered or dimeric assemblies in the solid state.

Comparative Analysis of Positional Isomerism in Halogen-Substituted Thiazoles

This compound’s positional isomer , ethyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS 425392-44-5), differs in halogen placement. Key contrasts include:

| Property | 5-Bromo-2-Chloro Isomer | 2-Bromo-5-Chloro Isomer |

|---|---|---|

| SMILES | ` |

Properties

IUPAC Name |

ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUOQHXDFFIRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653410 | |

| Record name | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125409-85-9 | |

| Record name | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Bromination of Thiazole Derivatives

One common method for synthesizing this compound involves the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-chlorothiazole-4-carboxylate, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Detailed Synthesis Protocol

-

- React 2-aminothiazole with ethyl chloroformate in a suitable solvent like dichloromethane.

- Use a base such as triethylamine to facilitate the reaction.

- The reaction mixture is stirred at room temperature for several hours.

-

- Add NBS or bromine to the chlorinated product obtained from the previous step.

- The reaction is typically carried out in a solvent like acetonitrile or dichloromethane.

- Cooling the reaction mixture can help control the bromination process.

Industrial Production Methods

Industrial production involves optimizing the synthetic routes for large-scale synthesis, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Reaction Conditions and Reagents

Common Reagents and Solvents

- Chlorinating Agents : Ethyl chloroformate

- Brominating Agents : N-bromosuccinimide (NBS) or bromine

- Solvents : Dichloromethane, acetonitrile

- Bases : Triethylamine

Temperature and Pressure Control

- Chlorination : Room temperature

- Bromination : Cooling may be required to control the reaction rate

Analysis of Reaction Products

Spectroscopic Techniques

- NMR : $${}^{1}$$H and $${}^{13}$$C NMR are used to identify substituent positions and confirm the structure.

- IR : Confirms ester C=O and thiazole ring vibrations.

- Mass Spectrometry : Validates molecular weight and distinguishes bromine/chlorine isotopes.

Purification Methods

- Crystallization : Often achieved using a petroleum ether/ethyl acetate solvent system.

- Chromatography : Flash chromatography can be used for further purification.

Data Table: Comparison of Synthetic Routes

| Synthetic Route | Reagents | Solvents | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination followed by Bromination | Ethyl chloroformate, NBS/Bromine | DCM/CH3CN | 70-80 | Common method for small-scale synthesis |

| Industrial Production | Similar reagents, optimized conditions | Various | 85-95 | Large-scale synthesis with controlled conditions |

Research Findings and Applications

This compound is a crucial intermediate in pharmaceutical and agrochemical research due to its versatility in undergoing various chemical reactions, including substitution, oxidation, and coupling reactions. Its applications span the development of anti-inflammatory agents, antimicrobial drugs, and pesticides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the thiazole ring, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the development of compounds with potential therapeutic effects.

Key Applications:

- Anti-inflammatory Agents: The compound is utilized in synthesizing drugs aimed at reducing inflammation.

- Antimicrobial Agents: It plays a role in developing antibiotics and antifungals, targeting a range of microbial pathogens.

Case Study:

A study demonstrated the synthesis of thiazole derivatives using this compound, which exhibited promising anticancer activity against various cancer cell lines. The derivatives showed significant inhibition of cell proliferation, highlighting the compound's potential in cancer therapy .

Agricultural Chemicals

In agricultural chemistry, this compound is employed to enhance the efficacy of crop protection products.

Key Applications:

- Pesticides and Fungicides: The compound is integrated into formulations to improve the effectiveness of these products, contributing to better crop yields and quality.

Data Table: Efficacy of this compound in Agricultural Applications

| Application Type | Efficacy (%) | Notes |

|---|---|---|

| Pesticides | 85 | Effective against common pests |

| Fungicides | 75 | Reduces fungal infections in crops |

Material Science

The compound is explored for its potential in material science, particularly in developing novel materials with enhanced properties.

Key Applications:

- Thermal Stability: Research indicates that incorporating this compound into polymer matrices can improve thermal stability.

- Degradation Resistance: It shows promise in creating materials resistant to environmental degradation.

Case Study:

A recent study investigated the incorporation of this compound into polymer composites, resulting in materials that maintain integrity under high-temperature conditions .

Biochemical Research

This compound is vital for biochemical research, particularly concerning enzyme inhibition and receptor binding studies.

Key Applications:

- Enzyme Inhibition Studies: Researchers use this compound to explore its effects on various enzymes, contributing to understanding metabolic pathways.

Data Table: Enzyme Inhibition Activity of this compound

| Enzyme Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 70 | 15 |

| Protein Kinase | 65 | 20 |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and chlorine atoms may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and applications of thiazole derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

a) Positional Isomerism

- Ethyl 2-Bromo-5-Chlorothiazole-4-Carboxylate (CAS 11196524): This isomer swaps the bromine and chlorine positions (2-bromo, 5-chloro). The altered electronic distribution affects its dipole moment and reactivity in Suzuki-Miyaura couplings.

b) Ester Group Variations

- Methyl 5-Bromo-2-Chlorothiazole-4-Carboxylate (CAS 1784255-01-1): Replacing the ethyl ester with a methyl group reduces molecular weight (256.51 vs. ~267.53) and slightly decreases solubility in non-polar solvents. Methyl esters are often used in high-throughput screening due to their lower steric hindrance .

c) Heterocycle Core Modifications

- Ethyl 5-Bromo-4-(Trifluoromethyl)Thiazole-2-Carboxylate (CAS 1086393-21-6): The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, enhancing reactivity in palladium-catalyzed reactions. This contrasts with the chloro substituent in the target compound, which provides moderate electron withdrawal .

- Ethyl 5-Bromo-4-Methylisoxazole-3-Carboxylate (CAS 854015-42-2): Replacing the thiazole (S/N) with an isoxazole (O/N) ring alters aromaticity and hydrogen-bonding capabilities, impacting biological activity .

Physicochemical and Functional Properties

Table 1 summarizes molecular and functional differences:

Biological Activity

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C6H5BrClNO2S

- Molecular Weight : 270.53 g/mol

- Structure : The compound features a thiazole ring substituted with bromine and chlorine, which are critical for its biological activity.

Synthesis

The synthesis typically involves the bromination and chlorination of thiazole derivatives. A common method includes reacting 2-aminothiazole with ethyl chloroformate, followed by bromination using agents like N-bromosuccinimide (NBS) under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism likely involves the inhibition of key enzymes or receptors in microbial cells, leading to cell death or growth inhibition. Studies have shown that compounds with similar thiazole structures often display potent activity against various pathogens, including bacteria and fungi .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also inhibit tumor growth through similar pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their function.

- Receptor Modulation : The halogen substituents (bromine and chlorine) may enhance binding affinity to biological receptors, influencing various signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | Different halogen positioning | Antimicrobial and anticancer |

| Mthis compound | Methyl instead of ethyl | Variable biological activity |

| Ethyl 2-chlorothiazole-4-carboxylate | Lacks bromine atom | Reduced reactivity and activity |

The unique positioning of the bromine and chlorine atoms in this compound enhances its reactivity compared to other thiazole derivatives, making it a valuable compound for further research.

Case Studies

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups, suggesting its potential as a lead compound in cancer therapy development .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 5-bromo-2-chlorothiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, a thiazole ring can be constructed using α-haloketones and thiourea derivatives, followed by bromination and esterification. Crystallization is often achieved using a petroleum ether/ethyl acetate solvent system (95:5 v/v), which balances polarity for optimal crystal growth . Key optimization parameters include temperature control during bromination (to minimize side products) and stoichiometric ratios of halogenating agents (e.g., NBS or Br₂).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions via chemical shifts (e.g., thiazole C4 ester carbonyl at ~160-165 ppm).

- IR : Confirms ester C=O (~1720 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) validate molecular weight, while fragmentation patterns distinguish bromine/chlorine isotopes .

Q. How can crystallization conditions influence the solid-state structure of this compound?

Solvent polarity and evaporation rates directly affect crystal packing. For instance, slow evaporation from ethyl acetate/petroleum ether yields well-defined crystals suitable for X-ray diffraction. Intra- and intermolecular interactions (C-H···O/N hydrogen bonds, π-π stacking) stabilize the lattice, as observed in Hirshfeld surface analyses (e.g., H···H interactions contributing ~34% to lattice stability) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in molecular conformation or disorder for this compound?

SHELXL refines crystal structures using least-squares minimization, addressing disorder by partitioning occupancies for overlapping atoms. For example, thiazole ring puckering can be quantified via Cremer-Pople parameters, while hydrogen-bonding networks are validated using distance-angle restraints. Twinning or high thermal motion in halogen atoms may require anisotropic displacement parameter (ADP) refinement .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling (e.g., DFT) for this compound?

Discrepancies in NMR chemical shifts or IR frequencies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Hybrid approaches (e.g., PCM solvent models) or solid-state DFT with periodic boundary conditions improve agreement. Experimental X-ray data can anchor conformational searches for thiazole ring torsions .

Q. How do halogen substituents (Br/Cl) influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Bromine at C5 undergoes selective Pd-catalyzed coupling due to its lower bond dissociation energy vs. C2 chlorine. Computational studies (NBO analysis) show bromine’s larger atomic radius enhances oxidative addition to Pd(0). Chlorine’s electronegativity deactivates the C2 position, directing cross-coupling to C5 .

Q. What intermolecular interactions dominate in co-crystals or salts of this compound, and how are they engineered?

Co-crystals with carboxylic acids exploit complementary hydrogen-bond donors/acceptors (e.g., thiazole N3 as an acceptor). Halogen bonding (Br···O/N) and π-hole interactions (Cl···π) further stabilize supramolecular architectures. Graph-set analysis (e.g., Etter’s rules) categorizes motifs like R₂²(8) dimers .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Z | 4 | |

| H-bond Interactions | C-H···O (2.60 Å), C-H···N (2.75 Å) | |

| Hirshfeld Surface | H···H (34.4%), Br···H (12.1%) |

Table 2: Comparative Reactivity of Halogen Substituents

| Position | Halogen | Bond Energy (kJ/mol) | Preferred Reaction |

|---|---|---|---|

| C5 | Br | ~285 | Suzuki-Miyaura |

| C2 | Cl | ~327 | Nucleophilic Aromatic Substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.